molecular formula C23H18FN3O3 B11309466 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B11309466
M. Wt: 403.4 g/mol
InChI Key: DUWXTKUGIGGZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenoxy group, an oxadiazole ring, and a propanamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group, such as a halide.

    Coupling of intermediates: The final step involves coupling the oxadiazole intermediate with the fluorophenoxy intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through benzodiazepine receptors . The compound may also interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with benzodiazepine receptors and other molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C23H18FN3O3/c1-15(29-20-14-8-6-12-18(20)24)22(28)25-19-13-7-5-11-17(19)23-26-21(27-30-23)16-9-3-2-4-10-16/h2-15H,1H3,(H,25,28)

InChI Key

DUWXTKUGIGGZJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.